

# The Chemical Landscape of Methacetin-methoxy-13C: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methacetin-methoxy-13C

Cat. No.: B021957

[Get Quote](#)

An in-depth exploration of the chemical properties, structure, and analytical methodologies of **Methacetin-methoxy-13C**, a critical isotopic tracer in biomedical research. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, metabolic fate, and application in liver function assessment.

## Core Chemical Properties and Structure

**Methacetin-methoxy-13C**, systematically named N-(4-(methoxy-13C)phenyl)acetamide, is a stable isotope-labeled analog of the analgesic compound methacetin. The incorporation of a carbon-13 isotope at the methoxy position allows for its use as a non-radioactive tracer in metabolic studies.

## Structural and Molecular Information

The foundational structure of **Methacetin-methoxy-13C** is an acetamide derivative of anisidine, with the key feature being the 13C-labeled methyl group attached to the phenolic oxygen.

Table 1: Structural and Identification Data for **Methacetin-methoxy-13C**

Identifier	Value
IUPAC Name	N-(4-(methoxy- <sup>13</sup> C)phenyl)acetamide
CAS Number	72156-70-8
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> (with <sup>13</sup> C at the methoxy carbon)
Molecular Weight	166.18 g/mol
SMILES String	CC(=O)Nc1ccc(O[ <sup>13</sup> CH3])cc1[1]
InChI Key	XVAIDCNLVLTVFM-VQEHIDDOSA-N[1]

## Physicochemical Properties

The physicochemical properties of **Methacetin-methoxy-<sup>13</sup>C** are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for **Methacetin-methoxy-<sup>13</sup>C**

Property	Value
Melting Point	128-130 °C <a href="#">[1]</a>
Appearance	Solid
Isotopic Purity	≥99 atom % <sup>13</sup> C <a href="#">[1]</a>
Chemical Purity	≥98%
Solubility	Information not widely available, but likely soluble in organic solvents like methanol and chloroform.
XLogP3	1.1

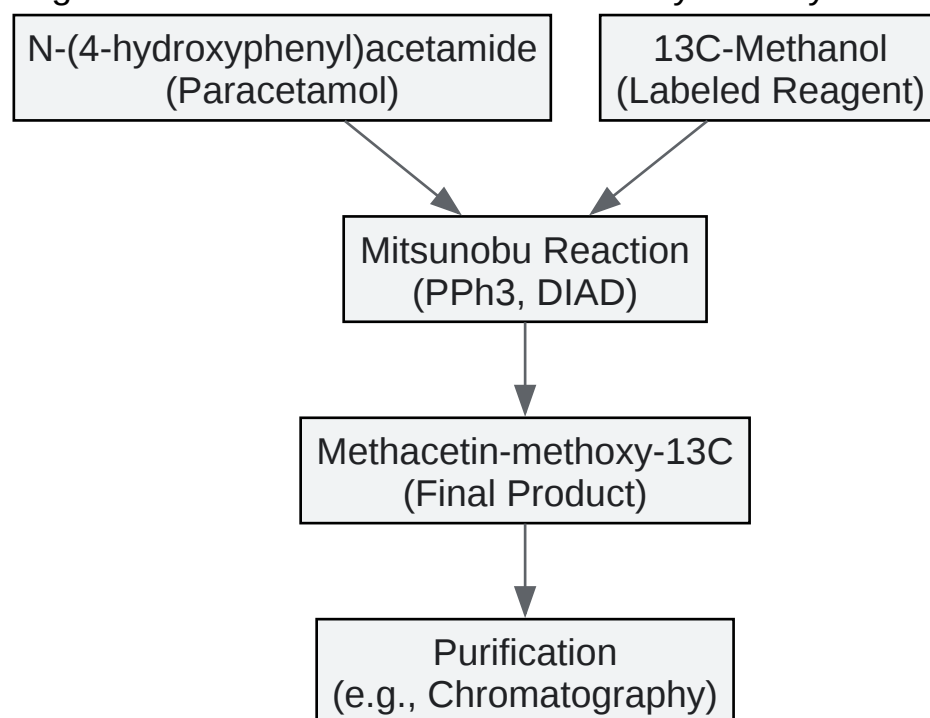
## Synthesis and Manufacturing

The synthesis of **Methacetin-methoxy-<sup>13</sup>C** involves the introduction of a <sup>13</sup>C-labeled methyl group onto a precursor molecule. A common and efficient method for this is the Mitsunobu reaction.

## Synthetic Pathway Overview

A plausible synthetic route involves the O-alkylation of a suitable phenolic precursor with  $^{13}\text{C}$ -labeled methanol.

### Logical Workflow for Methacetin-methoxy- $^{13}\text{C}$ Synthesis



[Click to download full resolution via product page](#)

Caption: A logical workflow illustrating the synthesis of **Methacetin-methoxy- $^{13}\text{C}$** .

## Experimental Protocol: Mitsunobu Reaction

While a specific, detailed protocol for the synthesis of **Methacetin-methoxy- $^{13}\text{C}$**  is not readily available in the public domain, a general procedure based on the Mitsunobu reaction can be outlined. This reaction facilitates the etherification of a phenol with an alcohol.

Materials:

- N-(4-hydroxyphenyl)acetamide (paracetamol)
- $^{13}\text{C}$ -Methanol

- Triphenylphosphine ( $\text{PPh}_3$ )
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Anhydrous tetrahydrofuran (THF)

#### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(4-hydroxyphenyl)acetamide and triphenylphosphine in anhydrous THF.
- Add  $^{13}\text{C}$ -Methanol to the solution.
- Cool the mixture in an ice bath.
- Slowly add DIAD or DEAD dropwise to the cooled and stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically concentrated and purified using column chromatography to isolate the desired product, **Methacetin-methoxy- $^{13}\text{C}$** .

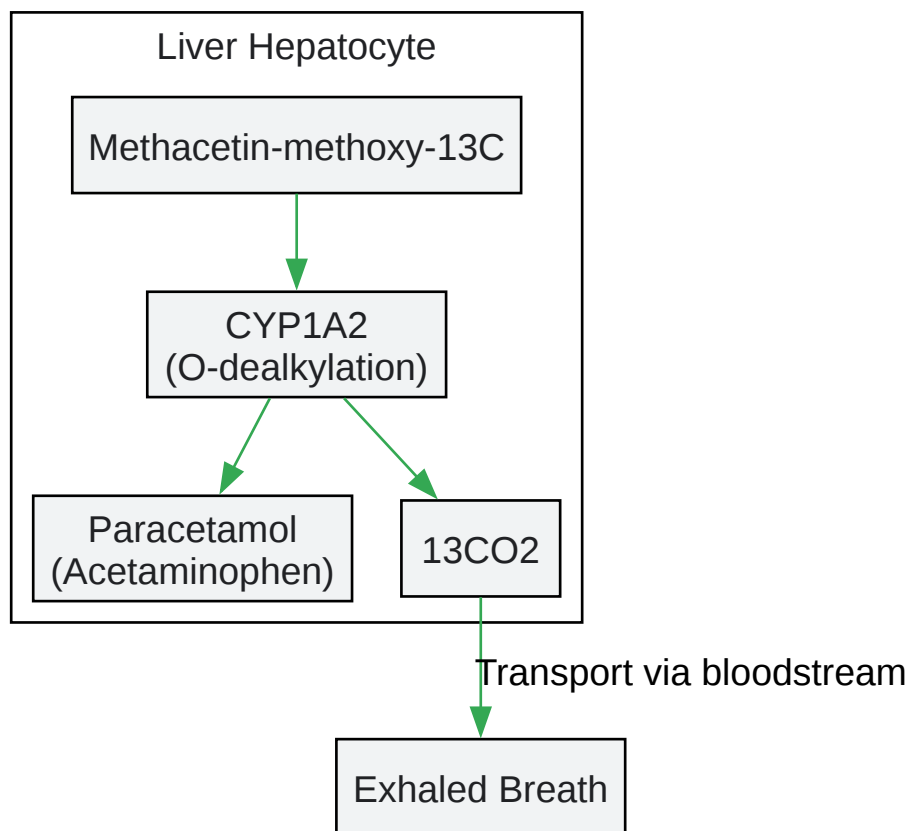
## Metabolic Pathway and Mechanism of Action

The primary application of **Methacetin-methoxy- $^{13}\text{C}$**  lies in its role as a probe for liver function, specifically the activity of the cytochrome P450 enzyme CYP1A2.

## Hepatic Metabolism

In the liver, **Methacetin-methoxy- $^{13}\text{C}$**  undergoes O-dealkylation, a metabolic process catalyzed by CYP1A2. This reaction cleaves the  $^{13}\text{C}$ -methyl group, leading to the formation of paracetamol (acetaminophen) and  $^{13}\text{CO}_2$ .<sup>[2]</sup> The rate of  $^{13}\text{CO}_2$  exhalation in the breath is directly proportional to the metabolic activity of CYP1A2 in the liver.

## Metabolic Pathway of Methacetin-methoxy-13C



[Click to download full resolution via product page](#)

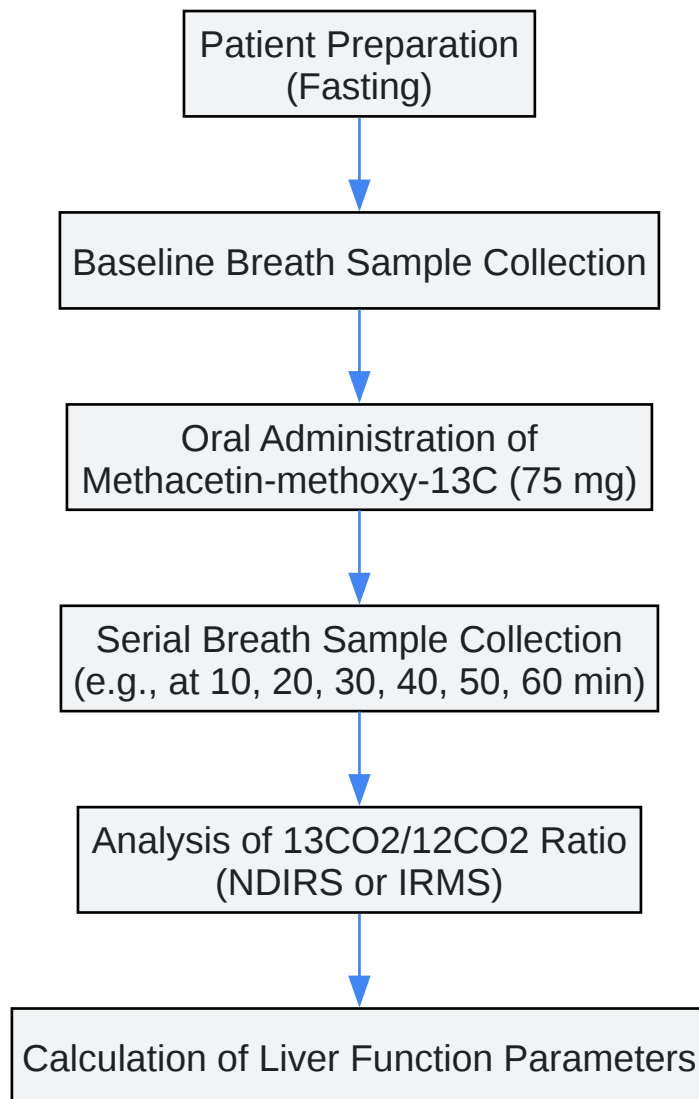
Caption: The metabolic fate of **Methacetin-methoxy-13C** in the liver.

## Experimental Application: The <sup>13</sup>C-Methacetin Breath Test

The <sup>13</sup>C-Methacetin Breath Test is a non-invasive diagnostic tool used to quantitatively assess liver function.

### Experimental Workflow

The test involves the administration of **Methacetin-methoxy-13C** to a patient and the subsequent measurement of <sup>13</sup>CO<sub>2</sub> in their exhaled breath over a specific period.

Workflow of the  $^{13}\text{C}$ -Methacetin Breath Test

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for the  $^{13}\text{C}$ -Methacetin Breath Test.

## Detailed Experimental Protocol

### Patient Preparation:

- Patients should fast for a minimum of 6 hours prior to the test.
- Smoking and consumption of carbonated beverages should be avoided for at least 1 hour before the test.

#### Test Administration:

- A baseline breath sample is collected from the patient into a designated collection bag or tube.
- The patient ingests a 75 mg dose of **Methacetin-methoxy-13C** dissolved in approximately 200 mL of water.
- Breath samples are collected at regular intervals, for example, at 10, 20, 30, 40, 50, and 60 minutes post-ingestion.

#### Sample Analysis:

- The ratio of  $^{13}\text{CO}_2$  to  $^{12}\text{CO}_2$  in the collected breath samples is measured using non-dispersive isotope-selective infrared spectrometry (NDIRS) or isotope ratio mass spectrometry (IRMS).

#### Data Interpretation:

- The results are often expressed as the percentage dose of  $^{13}\text{C}$  recovered per hour or as a cumulative percentage of  $^{13}\text{C}$  recovered over the entire test period. These values correlate with the metabolic capacity of the liver.

## Spectroscopic Data

The structural confirmation and purity assessment of **Methacetin-methoxy-13C** are typically performed using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for **Methacetin-methoxy-13C**

Spectroscopic Method	Key Observations
$^{13}\text{C}$ NMR	The spectrum will show a characteristic peak for the $^{13}\text{C}$ -enriched methoxy carbon, shifted from the natural abundance signal.
$^1\text{H}$ NMR	The proton spectrum will be consistent with the structure of methacetin, showing signals for the acetyl methyl protons, the aromatic protons, and the methoxy protons.
Mass Spectrometry	The molecular ion peak will be observed at $m/z$ corresponding to the molecular weight of the $^{13}\text{C}$ -labeled compound (166.18).
Infrared (IR) Spectroscopy	The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-O-C stretch (ether).

This technical guide provides a comprehensive overview of **Methacetin-methoxy- $^{13}\text{C}$** , from its fundamental chemical properties to its application in a clinical diagnostic setting. The provided protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, hepatology, and analytical chemistry.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. physoc.org [physoc.org]
- 2. Methacetin (CAS 51-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [The Chemical Landscape of Methacetin-methoxy- $^{13}\text{C}$ : A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021957#chemical-properties-and-structure-of-methacetin-methoxy-13c\]](https://www.benchchem.com/product/b021957#chemical-properties-and-structure-of-methacetin-methoxy-13c)



**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)